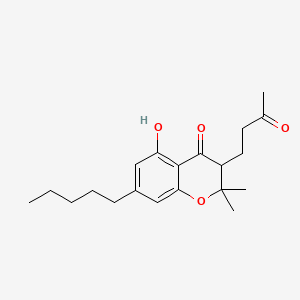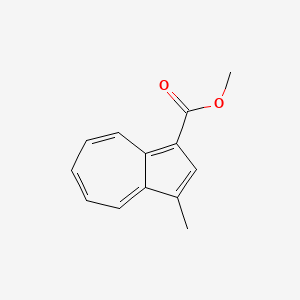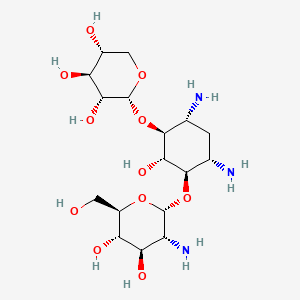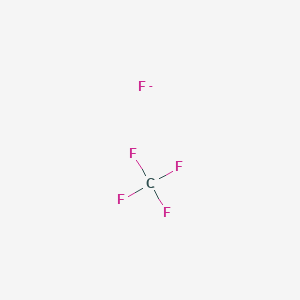
4-aminobenzoic acid;(2R)-octan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminobenzoic acid: and (2R)-octan-2-ol are two distinct compounds that can be combined to form a unique chemical entityIt is a white solid that is slightly soluble in water and is commonly used in the synthesis of folate by bacteria, plants, and fungi . (2R)-Octan-2-ol is a chiral alcohol with the molecular formula C₈H₁₈O. It is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
4-Aminobenzoic Acid:
Reduction of 4-nitrobenzoic acid: This method involves the catalytic hydrogenation of 4-nitrobenzoic acid using a noble metal catalyst such as Pd/C.
Hoffman degradation: This method involves the degradation of the monoamide derived from terephthalic acid.
-
(2R)-Octan-2-ol:
Reduction of 2-octanone: This method involves the reduction of 2-octanone using a chiral catalyst to obtain (2R)-octan-2-ol. The reaction is typically carried out under mild conditions to ensure high enantioselectivity.
Industrial Production Methods:
-
4-Aminobenzoic Acid:
- Industrial production of 4-aminobenzoic acid primarily involves the reduction of 4-nitrobenzoic acid using catalytic hydrogenation. This method is preferred due to its high yield and purity .
-
(2R)-Octan-2-ol:
- Industrial production of (2R)-octan-2-ol involves the reduction of 2-octanone using chiral catalysts. This method ensures high enantioselectivity and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
-
4-Aminobenzoic Acid:
Oxidation: 4-Aminobenzoic acid can undergo oxidation to form 4-nitrobenzoic acid.
Reduction: It can be reduced to form various derivatives, such as benzocaine.
Substitution: It can undergo substitution reactions to form various derivatives, such as esters and amides.
-
(2R)-Octan-2-ol:
Oxidation: (2R)-Octan-2-ol can be oxidized to form 2-octanone.
Reduction: It can be reduced to form various derivatives, such as octane.
Substitution: It can undergo substitution reactions to form various derivatives, such as ethers and esters.
Common Reagents and Conditions:
-
4-Aminobenzoic Acid:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas and palladium on carbon (Pd/C).
Substitution: Common reagents include alcohols and acids for esterification and amidation reactions.
-
(2R)-Octan-2-ol:
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides and acids for etherification and esterification reactions.
Major Products Formed:
-
4-Aminobenzoic Acid:
Oxidation: 4-Nitrobenzoic acid.
Reduction: Benzocaine.
Substitution: Various esters and amides.
-
(2R)-Octan-2-ol:
Oxidation: 2-Octanone.
Reduction: Octane.
Substitution: Various ethers and esters.
Applications De Recherche Scientifique
Chemistry:
- 4-Aminobenzoic acid is used as an intermediate in the synthesis of folate (Vitamin BX), azo dyes, and cross-linking agents .
- (2R)-Octan-2-ol is used as a chiral building block in organic synthesis.
Biology:
- 4-Aminobenzoic acid is involved in the synthesis of folate by bacteria, plants, and fungi .
- (2R)-Octan-2-ol is used in the study of chiral recognition and enantioselective processes.
Medicine:
- 4-Aminobenzoic acid is used in the preparation of local anesthetics and ointments .
- (2R)-Octan-2-ol is used in the synthesis of pharmaceuticals and as a chiral auxiliary in drug development.
Industry:
- 4-Aminobenzoic acid is used in the production of pharmaceutical products, flavors, and preservatives .
- (2R)-Octan-2-ol is used in the production of fragrances and as a solvent in various industrial processes.
Mécanisme D'action
4-Aminobenzoic Acid:
- 4-Aminobenzoic acid acts as an intermediate in the synthesis of folate by bacteria, plants, and fungi. It is converted to folate through the action of enzymes such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .
(2R)-Octan-2-ol:
- (2R)-Octan-2-ol acts as a chiral building block in organic synthesis. It participates in various enantioselective reactions, where its chiral center influences the stereochemistry of the products formed.
Comparaison Avec Des Composés Similaires
-
4-Aminobenzoic Acid:
Para-aminosalicylic acid: Similar structure with an additional hydroxyl group.
4-Nitrobenzoic acid: Similar structure with a nitro group instead of an amino group.
-
(2R)-Octan-2-ol:
(2S)-Octan-2-ol: Enantiomer of (2R)-octan-2-ol with opposite chirality.
2-Octanol: Racemic mixture of (2R)-octan-2-ol and (2S)-octan-2-ol.
Uniqueness:
- 4-Aminobenzoic acid is unique due to its role as an intermediate in the synthesis of folate and its use in the production of local anesthetics .
- (2R)-Octan-2-ol is unique due to its chiral nature and its use as a chiral building block in organic synthesis.
Propriétés
Numéro CAS |
58826-74-7 |
|---|---|
Formule moléculaire |
C15H25NO3 |
Poids moléculaire |
267.36 g/mol |
Nom IUPAC |
4-aminobenzoic acid;(2R)-octan-2-ol |
InChI |
InChI=1S/C8H18O.C7H7NO2/c1-3-4-5-6-7-8(2)9;8-6-3-1-5(2-4-6)7(9)10/h8-9H,3-7H2,1-2H3;1-4H,8H2,(H,9,10)/t8-;/m1./s1 |
Clé InChI |
LJXDQZGQEXTVKB-DDWIOCJRSA-N |
SMILES isomérique |
CCCCCC[C@@H](C)O.C1=CC(=CC=C1C(=O)O)N |
SMILES canonique |
CCCCCCC(C)O.C1=CC(=CC=C1C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


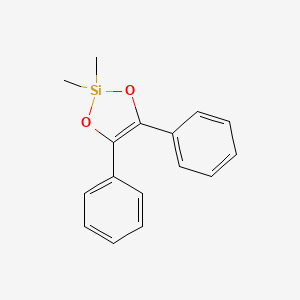
![1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide](/img/structure/B14623785.png)
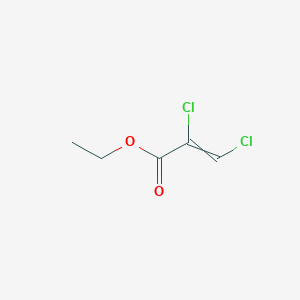

![N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide](/img/structure/B14623803.png)
![N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide](/img/structure/B14623811.png)
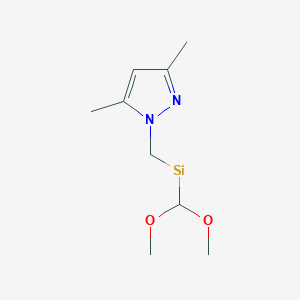
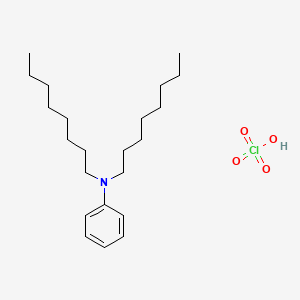
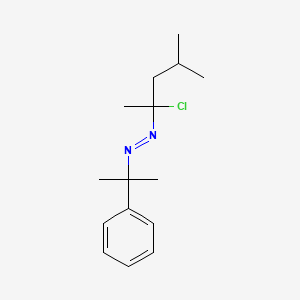
![1-({4-[(4-Bromophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14623839.png)
